![molecular formula C11H9ClO4 B3017512 3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid CAS No. 851721-93-2](/img/structure/B3017512.png)
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid
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Overview
Description
“3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid” is a chemical compound . It’s a derivative of 1,4-Benzodioxin, which is a biologically significant compound . This compound has been used in the synthesis of new antibacterial agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new series of benzodioxane bearing sulfonamides was synthesized by the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in an aqueous alkaline medium .Scientific Research Applications
Antibacterial Activity
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid: exhibits antibacterial properties. Research has shown that it effectively inhibits bacterial biofilm growth, particularly against Bacillus subtilis (with a 60.04% inhibition rate) and Escherichia coli (also at 60.04%) . Biofilm inhibition is crucial in preventing bacterial colonization and persistence, making this compound relevant for medical and environmental applications.
Enzyme Inhibition
The compound has been studied for its effects on enzymes. It shows moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . Cholinesterases play a role in neurotransmission, while lipoxygenase enzymes are involved in inflammation and lipid metabolism. Understanding how this compound interacts with these enzymes can inform drug development and therapeutic strategies.
Medicinal Chemistry
Researchers have explored the synthesis of various derivatives of this compound. Modifications, such as N-substitution or iso-propyl group substitution, have been investigated. These modifications can alter the compound’s biological activity, solubility, and pharmacokinetics. Medicinal chemists use such insights to design novel drugs with improved efficacy and reduced side effects .
Environmental Chemistry
Considering its chlorine substitution and aromatic nature, this compound may play a role in environmental chemistry. It could be relevant in pollutant degradation, water treatment, or soil remediation. Investigating its interactions with environmental matrices can provide insights into its fate and transport.
Future Directions
The future directions for research on “3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid” could include further exploration of its potential antibacterial properties . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.
Mechanism of Action
Target of Action
Compounds containing the 2,3-dihydro-1,4-benzodioxin subunit have been studied for their potential as α- and β- adrenergic antagonists .
Mode of Action
It is known that adrenergic antagonists work by blocking the effects of adrenaline on specific adrenergic receptors, thereby altering the neurotransmission process .
Biochemical Pathways
Adrenergic antagonists generally affect the adrenergic signaling pathway, which plays a crucial role in the cardiovascular system, the metabolic system, and the central nervous system .
properties
IUPAC Name |
(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDFDEZJZXAHBU-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=C(C=C2Cl)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid |
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